molecular formula C10H21N B2798934 (4-Ethylcycloheptyl)methanamine CAS No. 1479745-42-0

(4-Ethylcycloheptyl)methanamine

Cat. No.: B2798934
CAS No.: 1479745-42-0
M. Wt: 155.285
InChI Key: BULMHLAKIFLSLT-UHFFFAOYSA-N
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Description

(4-Ethylcycloheptyl)methanamine is a cycloheptane derivative featuring a seven-membered carbocyclic ring substituted with an ethyl group at the 4-position and a methanamine (-CH₂NH₂) functional group.

Properties

IUPAC Name

(4-ethylcycloheptyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-9-4-3-5-10(8-11)7-6-9/h9-10H,2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULMHLAKIFLSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylcycloheptyl)methanamine typically involves the alkylation of cycloheptanone followed by reductive amination. The process begins with the formation of 4-ethylcycloheptanone through the alkylation of cycloheptanone with ethyl bromide in the presence of a strong base like sodium hydride. The resulting ketone is then subjected to reductive amination using ammonia or an amine source and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: (4-Ethylcycloheptyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

(4-Ethylcycloheptyl)methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Ethylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Cycloalkyl-Substituted Methanamines

Example :

  • 1-[1-(4-Chlorophenyl)cyclopentyl]methanamine (): This compound contains a cyclopentyl ring (five-membered) with a 4-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, which may lower the amine’s basicity relative to (4-Ethylcycloheptyl)methanamine’s ethyl group (electron-donating) .
  • (3-(Cyclohexylmethoxy)phenyl)methanamine (): A six-membered cyclohexyl group attached via a methoxy linker to a phenyl ring.

Key Differences :

  • Ring Size: Cycloheptyl’s seven-membered ring offers greater conformational flexibility and reduced strain compared to cyclopentyl (five-membered) or cyclohexyl (six-membered) systems. This may improve solubility in nonpolar solvents .
  • Substituent Effects : Ethyl groups (in this compound) are less polar than chloro or methoxy substituents, likely increasing lipophilicity .

Aryl-Substituted Methanamines

Examples :

  • N-Methyl 4-Methoxyphenethylamine (): Features a methoxy-substituted phenyl ring linked to an ethylamine chain. The methoxy group enhances solubility in polar solvents due to its electron-donating nature, while the aromatic ring contributes to π-π stacking interactions in biological systems .
  • 4-Methylphenethylamine (): A methyl-substituted phenyl group attached to ethylamine. The methyl group increases lipophilicity compared to methoxy derivatives, reducing water solubility but enhancing membrane permeability .

Key Differences :

  • Aromatic vs. Aliphatic Rings : this compound’s cycloheptane ring lacks aromaticity, reducing its capacity for π-π interactions but increasing flexibility.
  • Substituent Polarity : Ethyl groups (aliphatic) contribute less to polarity than methoxy or methylthio groups (e.g., in ’s [2-(4-Methoxy-phenyl)-ethyl]-(4-Methylsulfanyl-benzyl)-amine), which could influence receptor binding or metabolic stability .

Alkyl-Substituted Methanamines

Example :

  • Methylamine (Methanamine) (): The simplest primary amine, with high water solubility (2,622 mm Hg vapor pressure at 25°C) due to its small size and polarity. Bulky substituents, as in this compound, would drastically reduce solubility and volatility .

Key Differences :

  • Steric Effects : The cycloheptyl and ethyl groups in this compound introduce steric hindrance, slowing nucleophilic reactions compared to methylamine.
  • Basicity : Methylamine’s pKa (~10.6) is higher than bulkier amines, where steric effects and electron-donating/withdrawing groups modulate basicity .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Molecular Weight Key Substituents Solubility Trends Basicity (Predicted)
This compound ~169.3 g/mol Cycloheptyl, Ethyl Low (hydrophobic) Moderate
1-[1-(4-Chlorophenyl)cyclopentyl]methanamine ~225.7 g/mol Cyclopentyl, 4-Cl-Ph Low (chloro increases lipophilicity) Lower due to Cl
N-Methyl 4-Methoxyphenethylamine ~179.2 g/mol 4-MeO-Ph, N-Me Moderate (polar substituent) Moderate
Methylamine ~31.1 g/mol -CH3 High High

Research Findings and Implications

  • Pharmacological Potential: Cycloalkyl- and aryl-substituted methanamines (e.g., ) show promise in medicinal chemistry due to balanced hydrophobicity and basicity. This compound’s flexible ring may improve binding to conformational ly dynamic targets .
  • Synthetic Applications : Bulky amines like this compound could serve as catalysts or ligands in asymmetric synthesis, leveraging steric effects for enantioselectivity .
  • Solubility Challenges : Compared to methylamine, its low solubility may necessitate formulation with co-solvents or prodrug strategies for biomedical use .

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